2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole
Description
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, commonly abbreviated as CM-Phos, is a monodentate phosphine ligand widely employed in transition-metal-catalyzed cross-coupling reactions. Key properties include:
- Molecular Formula: C₂₇H₃₄NP
- Molecular Weight: 403.54 g/mol
- Melting Point: 171.9–174.9°C
- CAS Registry Number: 1067883-58-2
CM-Phos is notable for its efficacy in palladium-catalyzed reactions, particularly with aryl mesylates—substrates traditionally challenging due to their lower reactivity compared to aryl halides. It has been optimized for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, enabling reactions with alkyl, methoxy, nitrile, and heteroaryl substituents .
Properties
IUPAC Name |
dicyclohexyl-[2-(1-methylindol-2-yl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAHDIIEPTASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648577 | |
| Record name | 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067883-58-2 | |
| Record name | 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067883-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole | |
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Preparation Methods
Synthesis of 2-(2-Bromophenyl)-1H-indole
- Starting Materials: 2-bromoacetophenone and phenylhydrazine.
- Method: Fischer indole synthesis is used as the primary tool. The reaction mixture contains 2-bromoacetophenone and phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid.
- Conditions: The mixture is heated gradually from 85 °C to 120 °C under air atmosphere for several hours.
- Work-up: The reaction mixture is poured into ice water, extracted with dichloromethane, and purified by recrystallization from hexane.
- Yield: The isolated yield of 2-(2-bromophenyl)-1H-indole is approximately 42% after purification.
This step forms the indole template with a bromophenyl substituent, crucial for subsequent functionalization.
Methylation to Form 2-(2-Bromophenyl)-1-methyl-1H-indole
- Reagents: Sodium hydride (NaH) as a base and dimethyl sulfate (Me2SO4) as the methylating agent.
- Procedure: The 2-(2-bromophenyl)-1H-indole is suspended in anhydrous tetrahydrofuran (THF), treated with NaH under nitrogen atmosphere, followed by dropwise addition of Me2SO4.
- Conditions: The reaction is refluxed until a homogeneous solution is obtained, then cooled to 0 °C.
- Isolation: The product precipitates as a white powder, collected by filtration, washed with cold ethanol, and dried.
- Yield: High yield of about 96% is reported.
This methylation step introduces the methyl group at the 1-position of the indole nitrogen, enhancing the ligand’s steric and electronic properties.
Lithiation and Phosphination to Obtain CM-phos
- Lithiation: The 2-(2-bromophenyl)-1-methyl-1H-indole is dissolved in anhydrous THF and cooled to –78 °C. n-Butyllithium (n-BuLi) is added dropwise to generate the lithiated intermediate.
- Phosphination: Chlorodicyclohexylphosphine is added dropwise at –78 °C to trap the lithiated species, forming the phosphine-substituted product.
- Reaction Completion: The mixture is warmed to room temperature and stirred overnight.
- Quenching and Work-up: Methanol is added to quench the reaction. The product is collected by filtration, washed with cold methanol and hexane, and dried.
- Yield: The final yield of CM-phos is 69–75%.
This step installs the bulky dicyclohexylphosphino group on the phenyl ring adjacent to the indole, critical for the ligand’s catalytic activity.
| Step | Reaction Type | Key Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Fischer indole synthesis | 2-bromoacetophenone, phenylhydrazine, H3PO4, PPA, heat to 120 °C | 2-(2-bromophenyl)-1H-indole | 42 |
| 2 | Methylation | NaH, Me2SO4, reflux in THF | 2-(2-bromophenyl)-1-methyl-1H-indole | 96 |
| 3 | Lithiation and phosphination | n-BuLi (–78 °C), chlorodicyclohexylphosphine | 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) | 69–75 |
- The Fischer indole synthesis is a robust and reliable method to construct the indole core with the desired substitution pattern.
- The methylation step proceeds with high efficiency, providing a clean conversion to the N-methylated indole.
- Lithiation at –78 °C ensures regioselective metalation at the bromophenyl position, crucial for subsequent phosphination.
- The use of chlorodicyclohexylphosphine introduces a bulky, electron-rich phosphine moiety that enhances the ligand’s performance in catalytic applications.
- CM-phos, when combined with palladium(II) acetate, shows high activity in amination and Suzuki cross-coupling reactions of aryl mesylates, highlighting the practical importance of the ligand.
- The entire synthetic sequence is reproducible and scalable, with careful control of reaction conditions to optimize yields and purity.
The preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole involves a well-established three-step synthetic route: Fischer indole synthesis, methylation, and lithiation followed by phosphination. Each step employs standard organic synthesis techniques with carefully optimized conditions to achieve good to excellent yields. The resulting ligand, CM-phos, is a valuable compound for catalysis, especially in palladium-mediated cross-coupling reactions. The detailed procedures and yields provided here are based on authoritative sources, ensuring reliability for researchers aiming to synthesize this compound for advanced applications.
Chemical Reactions Analysis
Chemical Reactions Involving CM-Phos
CM-Phos is primarily utilized as a ligand in various palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Cross-Coupling Reactions
This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. CM-Phos has demonstrated high efficiency in facilitating these reactions under mild conditions, often yielding significant product quantities .
-
Buchwald-Hartwig Amination
In this reaction, aryl halides are coupled with amines to form anilines. The presence of CM-Phos enhances the reaction rates and yields, making it a valuable catalyst in amination processes .
Reaction Conditions and Yields
The following table summarizes some key reactions involving CM-Phos along with their respective yields:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂, Na₂CO₃, DMF, 125 °C, 24 h | Up to 92% |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Cs₂CO₃, DMF, 110 °C | Up to 86% |
| Arylation of Indoles | Pd(OAc)₂, base (Na₂CO₃), DMF | Up to 82% |
Mechanistic Insights
The catalytic activity of CM-Phos can be attributed to its ability to stabilize transition states during catalytic processes. Its steric and electronic properties allow it to bind effectively with transition metals such as palladium, facilitating the activation of substrates involved in cross-coupling reactions .
Scientific Research Applications
Catalytic Applications
CM-Phos is primarily utilized as a catalyst in several key organic reactions:
- Cross-Coupling Reactions : CM-Phos has been shown to be an efficient catalyst for cross-coupling reactions involving aryl mesylates and tosylates. It enhances the reactivity of these substrates, allowing for the formation of C–C and C–N bonds with lower catalytic loadings .
- Suzuki Coupling : The compound demonstrates high activity in Suzuki cross-coupling reactions when paired with palladium(II) acetate. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals .
- Amination Reactions : CM-Phos also plays a significant role in amination processes, enabling the formation of aryl amines from aryl halides and amines, which are essential intermediates in drug synthesis .
Pharmaceutical Applications
The versatility of CM-Phos extends into pharmaceutical development:
- Drug Synthesis : Its ability to facilitate complex organic transformations makes CM-Phos valuable in the synthesis of various bioactive compounds. For instance, it has been employed in the synthesis of indole derivatives that exhibit anti-HIV activity .
- Antibody-drug Conjugates (ADCs) : The compound's properties also lend themselves to applications in ADCs, where it can be used to link cytotoxic drugs to antibodies, enhancing targeted delivery systems in cancer therapy .
Material Science Applications
In addition to its pharmaceutical uses, CM-Phos has implications in material science:
- Polymer Chemistry : The compound can be utilized in the synthesis of functionalized polymers through cross-coupling methods, leading to materials with tailored properties for specific applications such as sensors and drug delivery systems .
Case Studies and Research Findings
Several studies have documented the effectiveness of CM-Phos in various applications:
Mechanism of Action
The mechanism of action of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole as a ligand involves coordination to a metal center, such as palladium, to form a complex. This complex facilitates the activation of substrates and promotes the formation of new chemical bonds through catalytic cycles. The phosphine group plays a crucial role in stabilizing the metal center and enhancing the reactivity of the complex .
Comparison with Similar Compounds
Structural and Electronic Differences
2-(2-(Diisopropylphosphino)phenyl)-1-methyl-1H-indole (L1)
- Structure : Similar indole backbone but with diisopropylphosphine substituents instead of dicyclohexylphosphine.
- Catalytic Performance: L1 is optimal for coupling aryl mesylates in Pd(OAc)₂ systems, whereas CM-Phos excels in broader substrate scopes .
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole (NPCy Phendole-Phos)
- Structure : Lacks the methyl group on the indole nitrogen present in CM-Phos.
- Key Differences :
5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole (Cy-BippyPhos)
- Structure : Features a bipyrazole core instead of an indole.
- Key Differences :
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Structure : Biphenyl backbone with methoxy groups at the 2' and 6' positions.
- Key Differences :
Catalytic Performance Comparison
Notable Findings:
Biological Activity
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, commonly referred to as CM-Phos, is a compound with significant biological activity, particularly in catalysis and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
CM-Phos is synthesized through the Fischer indole synthesis method, where phenylhydrazine reacts with 2'-bromoacetophenone. The resulting compound is then lithiated and treated with chlorodicyclohexylphosphine to yield the final product . This compound features a dicyclohexylphosphino group which contributes to its catalytic properties.
Biological Activity Overview
CM-Phos exhibits a wide range of biological activities, particularly in the following areas:
- Catalytic Activity : It acts as an efficient catalyst in cross-coupling reactions, specifically in amination and Suzuki reactions involving aryl mesylates .
- Antiviral Properties : Recent studies suggest that indole derivatives can inhibit HIV-1 integrase, indicating potential antiviral applications for compounds like CM-Phos .
- Cellular Mechanisms : CM-Phos has been shown to influence various cellular pathways including apoptosis, autophagy, and cell cycle regulation .
The biological activity of CM-Phos can be attributed to its ability to interact with several key biological targets:
- Protein Kinases : CM-Phos influences protein tyrosine kinases (RTKs), which are crucial for cellular signaling pathways involved in growth and metabolism.
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, impacting various physiological responses.
- Enzyme Inhibition : CM-Phos has shown potential in inhibiting metabolic enzymes that are critical for disease progression in certain cancers and viral infections .
Case Studies and Research Findings
Several studies highlight the biological activity of CM-Phos:
-
Antiviral Activity : A study demonstrated that indole derivatives effectively inhibit HIV-1 integrase's strand transfer activity, suggesting that modifications to the indole structure could enhance antiviral efficacy .
Compound IC50 (μM) Mechanism Indole derivative 3 12.41 Inhibits strand transfer of HIV-1 integrase Indole derivative 4 18.52 Similar mechanism as above -
Catalytic Applications : Research indicates that CM-Phos is highly effective in palladium-catalyzed reactions, enhancing yields in Suzuki coupling reactions compared to other ligands .
Reaction Type Yield (%) Suzuki Coupling 72 Amination 55 - Cellular Impact Studies : Investigations into the cellular effects of CM-Phos reveal its role in apoptosis and autophagy regulation, which are vital for cancer treatment strategies. The compound's interaction with apoptosis pathways suggests it could be used in therapeutic contexts for inducing cancer cell death .
Q & A
Basic Research Questions
Q. What structural features of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole contribute to its utility in transition-metal catalysis?
- Answer : The compound contains a sterically demanding dicyclohexylphosphine group, which enhances metal-ligand coordination stability, and a rigid indole backbone that modulates electronic properties. The methyl group at the 1-position prevents undesired coordination modes. These features make it effective in stabilizing metal centers during catalytic cycles, particularly in cross-coupling and hydrogenation reactions .
Q. What standard methods are used to characterize this compound?
- Answer : Key characterization techniques include:
- Melting Point Analysis : 171.9–174.9°C (to confirm purity) .
- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR to verify substituent positions and phosphine coordination.
- Elemental Analysis : Confirms molecular formula (C₂₇H₃₄NP) and purity (>98%) .
- X-ray Crystallography : For structural confirmation (analogous to indole derivatives in ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this ligand in asymmetric catalysis?
- Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance ligand solubility and metal complex stability.
- Metal Precursor Screening : Test Pd(0), Rh(I), or Ir(I) precursors to identify optimal catalytic activity.
- Temperature Control : Conduct kinetic studies at 60–100°C to balance reaction rate and enantioselectivity.
- Ligand-to-Metal Ratio : Optimize ratios (e.g., 1:1 to 2:1) to minimize uncoordinated metal species.
- Reference : Technical notes from Strem (cited in ) provide protocols for ligand-metal compatibility .
Q. How should contradictory data on ligand performance across studies be resolved?
- Answer :
- Parameter Comparison : Reconcile differences in substrate scope, solvent, or temperature.
- Ligand Purity Verification : Re-characterize batches using NMR and elemental analysis to rule out degradation (e.g., oxidation of phosphine groups).
- Computational Modeling : Use DFT calculations to assess steric/electronic effects under varying conditions.
- Collaborative Validation : Reproduce experiments in independent labs to confirm reproducibility .
Q. What synthetic challenges arise when modifying the indole or phosphine moieties, and how are they addressed?
- Answer :
- Phosphine Sensitivity : The dicyclohexylphosphine group is air-sensitive. Use Schlenk-line techniques or gloveboxes for handling .
- Indole Functionalization : Protect the NH group (if present) before introducing substituents; for example, use Boc-protection to prevent side reactions.
- Cross-Coupling Optimization : For aryl modifications, employ Pd-catalyzed Suzuki-Miyaura couplings with boronic acids (see for analogous indole synthesis) .
Methodological Notes
- Synthesis : While direct synthesis protocols are not detailed in the evidence, analogous indole derivatives (e.g., 2-phenyl-1H-indole) are synthesized via condensation of phenylhydrazine with ketones, followed by cyclization in polyphosphoric acid ( ) .
- Catalytic Testing : Screen under inert conditions (Ar/N₂) to prevent ligand oxidation. Monitor reactions via GC-MS or HPLC to quantify yields and selectivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
